3-(3-chlorophenyl)-5-phenyl-1H-pyrazole
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Overview
Description
3-(3-chlorophenyl)-5-phenyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a 3-chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 3-chlorophenylhydrazine with acetophenone under acidic conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-5-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl or chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(3-chlorophenyl)-5-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group.
Triazoles: Compounds with a similar nitrogen-containing heterocyclic structure.
Uniqueness
3-(3-chlorophenyl)-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and phenyl group makes it a versatile compound for various applications.
Properties
CAS No. |
32664-22-5 |
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Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-phenyl-1H-pyrazole |
InChI |
InChI=1S/C15H11ClN2/c16-13-8-4-7-12(9-13)15-10-14(17-18-15)11-5-2-1-3-6-11/h1-10H,(H,17,18) |
InChI Key |
QZLZJNUWMBIFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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